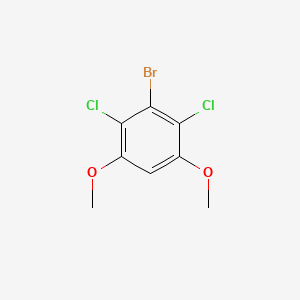

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

Description

BenchChem offers high-quality 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,4-dichloro-1,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWIYVNGLBZQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

CAS Number: 1803562-26-6

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. With the CAS number 1803562-26-6, this compound is of particular interest to researchers and professionals in drug development and materials science. This document consolidates available information on its physicochemical properties, outlines a plausible synthetic pathway, discusses its reactivity, and explores its potential applications, with a focus on its role as an intermediate in the synthesis of complex molecules, including potential kinase inhibitors. Furthermore, this guide provides essential safety and handling protocols based on the known hazards of related polychlorinated and brominated aromatic compounds.

Introduction

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a polysubstituted benzene derivative characterized by a unique arrangement of electron-withdrawing halogen atoms (one bromine and two chlorine atoms) and electron-donating methoxy groups.[1] This substitution pattern creates a distinct electronic and steric profile, rendering the molecule a valuable intermediate for further functionalization in multi-step organic syntheses.[1] Its structural complexity and the presence of multiple reactive sites make it a key component in the construction of elaborate molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups allows for selective chemical modifications, providing a gateway to a diverse range of novel compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is fundamental for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1803562-26-6 | Internal Data |

| Molecular Formula | C₈H₇BrCl₂O₂ | [1] |

| Molecular Weight | 285.95 g/mol | [1] |

| IUPAC Name | 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | Internal Data |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred from related compounds |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available dimethoxybenzene, such as 1,5-dimethoxybenzene. The synthetic strategy would involve sequential halogenation steps. The methoxy groups are ortho-, para-directing activators, which will influence the regioselectivity of the halogenation reactions.

A potential synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

Detailed Hypothetical Protocol

Step 1: Synthesis of 2,4-Dichloro-1,5-dimethoxybenzene

-

To a solution of 1,5-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.

-

The reaction mixture is cooled in an ice bath.

-

A solution of chlorine gas in the same solvent or an alternative chlorinating agent such as N-chlorosuccinimide (NCS) is added dropwise while maintaining the temperature below 5 °C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

-

The crude 2,4-dichloro-1,5-dimethoxybenzene is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

A Lewis acid catalyst is added.

-

A solution of bromine in the same solvent or N-bromosuccinimide (NBS) is added dropwise at room temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

After the reaction is complete, it is quenched with an aqueous solution of sodium bisulfite.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated.

Purification

Purification of the final product can be achieved through standard laboratory techniques:

-

Recrystallization: Based on the predicted solid nature of the compound, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a primary method for purification.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) would be effective.

Spectroscopic Analysis (Predicted)

As experimental spectroscopic data for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the methoxy protons and the remaining aromatic proton.

-

Aromatic Proton (H-6): A singlet is expected for the single aromatic proton, likely in the range of δ 7.0-7.5 ppm.

-

Methoxy Protons (OCH₃): Two distinct singlets are anticipated for the two non-equivalent methoxy groups, likely appearing in the region of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups will appear downfield (around δ 150-160 ppm), while the halogen-substituted carbons and the proton-bearing carbon will have characteristic shifts influenced by the electronic effects of the substituents.

-

Methoxy Carbons: Two signals for the methoxy carbons are expected in the region of δ 55-65 ppm.

Mass Spectrometry

The mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of one bromine and two chlorine atoms.

-

Molecular Ion Peak (M⁺): The molecular ion peak will exhibit a complex cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio). This unique pattern is a powerful diagnostic tool for confirming the presence and number of these halogen atoms. The nominal mass of the molecular ion would be m/z 284, with other significant peaks at m/z 286, 288, and 290.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): Around 3050-3100 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): Around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretching (aryl ether): Strong bands around 1020-1250 cm⁻¹.

-

C-Cl and C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Potential Applications

The reactivity of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is governed by its array of functional groups. The halogen substituents are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of carbon-carbon bonds. The methoxy groups can potentially be cleaved to yield the corresponding phenols, which can then be further functionalized.

A significant area of application for this compound and its derivatives is in medicinal chemistry. Dimethoxybenzene scaffolds are present in a number of biologically active molecules. Notably, derivatives of dimethoxybenzene have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The core structure of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene provides a foundation for the synthesis of a library of compounds to be screened for FGFR inhibitory activity.

Sources

A Comprehensive Technical Guide to 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene, a polysubstituted benzene derivative critical to various fields of chemical synthesis and research. We will explore its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and organic chemistry.

Core Chemical Identity

At its core, 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a highly functionalized aromatic compound. Its structure, featuring a strategic arrangement of halogen and methoxy groups, provides a unique electronic and steric profile that dictates its reactivity and utility as a chemical intermediate.[1]

The presence of bromine and two chlorine atoms on the benzene ring makes it a valuable scaffold for building more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

Key Identifiers and Physical Properties

A summary of the essential chemical data for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3-bromo-2,4-dichloro-1,5-dimethoxybenzene | PubChem |

| Molecular Formula | C₈H₆BrCl₂O₂ | Benchchem[1] |

| Molecular Weight | 285.95 g/mol | Benchchem[1] |

| CAS Number | 1803562-26-6 | Benchchem[1] |

| InChI Key | JWWIYVNGLBZQDG-UHFFFAOYSA-N | Benchchem[1] |

| Canonical SMILES | COC1=CC(=C(C(=C1Cl)Br)Cl)OC | PubChem |

| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO.[1] | Benchchem[1] |

Synthesis and Chemical Reactivity

The synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is typically achieved through electrophilic aromatic substitution reactions.[1] This class of reactions is fundamental in organic chemistry for functionalizing aromatic rings. The process involves the generation of a potent electrophile (in this case, a bromine cation) which subsequently attacks the electron-rich dimethoxybenzene ring.

The existing methoxy groups are activating and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. The final substitution pattern is a result of the interplay between these directing effects and steric hindrance.

Caption: Generalized workflow for the synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

The true value of this compound lies in its capacity as a versatile building block. The halogen substituents are excellent leaving groups, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitution, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[1]

Applications in Research and Industry

The unique substitution pattern of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene makes it a compound of significant interest in several fields.

Pharmaceutical Development

This molecule has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding.[1] Its structural framework is similar to other biologically active molecules, making it a valuable starting point for the development of novel therapeutic agents.[1]

A notable case study highlighted the compound's role as a scaffold for potent inhibitors of fibroblast growth factor receptors (FGFR).[1] By modifying the dimethoxybenzene core, researchers were able to significantly enhance its inhibitory activity against this important cancer target.[1]

Industrial and Agrochemical Synthesis

In industrial settings, 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene serves as a key intermediate. Its ability to undergo multiple, predictable chemical transformations makes it highly valuable for synthesizing a range of industrial products, including dyes and agrochemicals.[1]

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are paramount when handling 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

Experimental Protocol: Safe Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[2][3][4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[2][3]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[2]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep it away from strong oxidizing agents, strong acids, and strong bases.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[2]

Conclusion

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is more than just a chemical with a defined formula and molecular weight. It is a highly versatile and reactive intermediate that serves as a critical starting point for innovation in pharmaceuticals, agrochemicals, and material science. Understanding its core properties, reactivity, and handling requirements allows researchers and developers to unlock its full potential in creating novel and valuable complex molecules.

References

-

PubChem. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of Solubility for a Key Synthetic Building Block

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a polysubstituted benzene derivative with the molecular formula C₈H₆BrCl₂O₂[1]. Its unique arrangement of bromine, chlorine, and methoxy groups on the benzene ring creates a distinct electronic and steric profile, making it a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals[1]. The halogen-rich structure facilitates further functionalization, allowing for the creation of more complex molecules[1].

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for optimizing reaction conditions, facilitating purification processes like recrystallization, and formulating products. This guide provides a comprehensive overview of the solubility of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene, including its physicochemical properties, theoretical solubility considerations, a detailed experimental protocol for solubility determination, and a comparative analysis with structurally similar compounds.

Physicochemical Properties of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrCl₂O₂ | [1] |

| Molecular Weight | 312.95 g/mol | [1] |

| Melting Point | Not explicitly reported. Estimated to be in the range of 70-130°C based on structurally similar compounds. | Inferred from related compounds |

| Polarity | Low to moderate | Inferred from structure |

| Qualitative Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO. | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The Role of Polarity and Intermolecular Forces

The polarity of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is influenced by the cumulative effects of its substituents on the benzene ring. The methoxy groups (-OCH₃) are electron-donating by resonance, while the bromine and chlorine atoms are electron-withdrawing through induction but can also participate in resonance. This complex interplay of electronic effects, along with the overall molecular geometry, results in a molecule with low to moderate polarity.

-

Van der Waals Forces: As a relatively large organic molecule, London dispersion forces will be a significant type of intermolecular interaction. Non-polar solvents like hexanes and toluene primarily interact through these forces.

-

Dipole-Dipole Interactions: The presence of polar C-O, C-Cl, and C-Br bonds introduces dipole moments. Solvents with moderate polarity, such as dichloromethane and chloroform, can engage in these interactions.

-

Hydrogen Bonding: 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene has etheric oxygen atoms that can act as hydrogen bond acceptors. Therefore, it is expected to have some solubility in protic solvents like alcohols (e.g., methanol, ethanol) that can act as hydrogen bond donors. However, the molecule itself lacks a hydrogen bond donor.

Impact of Crystal Structure and Lattice Energy

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released from the solvation of the individual molecules. A high melting point is often indicative of a more stable crystal lattice and, consequently, higher lattice energy, which can lead to lower solubility[3][4]. The specific arrangement of molecules in the crystal, including any intermolecular interactions like C-H···O hydrogen bonds, will influence the lattice energy and thus the solubility[5].

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, predictive models can provide valuable estimates of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle of "like dissolves like." Every molecule is assigned three parameters:

-

δD (Dispersion): Represents the energy from London dispersion forces.

-

δP (Polar): Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene are not experimentally determined, they can be estimated based on its chemical structure. Given its halogenated and methoxylated aromatic nature, it is expected to have a moderate δD, a moderate δP, and a low to moderate δH (as a hydrogen bond acceptor).

The following table provides the Hansen Solubility Parameters for a range of common organic solvents to aid in preliminary solvent screening.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Based on the qualitative data that 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is slightly soluble in chloroform and methanol and soluble in DMSO, we can infer that its HSP values are likely closest to those of DMSO.

Experimental Determination of Solubility: A Self-Validating Protocol

For definitive quantitative data, experimental determination of solubility is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Apparatus and Materials

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

-

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene (solute)

-

Organic solvents of interest (HPLC grade)

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or a temperature-controlled bath with magnetic stirring.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength would likely be effective.

-

Prepare a calibration curve using standard solutions of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene of known concentrations.

-

-

Calculation:

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as mg/mL, g/100mL, or mol/L.

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following measures should be implemented:

-

Triplicate Measurements: Perform the experiment in triplicate for each solvent to assess the precision of the method.

-

Confirmation of Equilibrium: As mentioned, a time-to-equilibrium study is crucial to confirm that the measured solubility is the true equilibrium solubility.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that no phase transition or solvate formation has occurred during the equilibration period.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Comparative Analysis with Structurally Similar Compounds

Analyzing the properties of structurally related molecules can provide valuable insights into the expected solubility of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Differences from Target | Expected Solubility Impact |

| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | 312.95 | Estimated 70-130 | - | - |

| 1,5-Dibromo-2,4-dimethoxybenzene | 295.96 | 140-141 | Two bromo groups instead of one bromo and two chloro groups. | The higher symmetry of the dibromo compound may lead to better crystal packing and potentially lower solubility than the target compound. |

| 1-Bromo-2,4-dimethoxybenzene | 217.06 | 25-26 | Lacks the two chloro groups and one methoxy group is in a different position. | The lower molecular weight and melting point suggest a less stable crystal lattice, likely resulting in higher solubility in many organic solvents. |

| 1,4-Dimethoxybenzene | 138.17 | 54-56 | Lacks all halogen substituents. | The absence of halogens significantly reduces the molecular weight and likely the polarity, leading to different solubility characteristics. It is very soluble in ether and benzene, and soluble in acetone[6]. |

This comparative analysis suggests that the presence and position of the halogen and methoxy substituents have a profound impact on the physicochemical properties and, consequently, the solubility of these compounds.

Conclusion and Recommendations for Researchers

For research and development applications where precise concentrations are critical, it is strongly recommended that experimental solubility determination be performed using the detailed shake-flask protocol outlined in this guide. This will provide the necessary quantitative data for process optimization, reaction modeling, and formulation development.

By combining the theoretical principles, predictive models, and a robust experimental methodology presented herein, researchers, scientists, and drug development professionals can effectively navigate the challenges of working with 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene and unlock its full potential as a versatile synthetic intermediate.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

-

1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Properties of Halogenated Compounds. Open Oregon Educational Resources. [Link]

-

Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. ResearchGate. [Link]

-

Lattice Energies and Solubility. Chemistry LibreTexts. [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

HSP Basics. Hansen Solubility Parameters. [Link]

-

Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]

-

Research on the Correlation Between the Lattice Enthalpy of Ionic Compounds and Melting Points. ResearchGate. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

1,4-Dimethoxybenzene (HMDB0029671). Human Metabolome Database. [Link]

-

1,4-Dimethoxybenzene (FDB000855). FooDB. [Link]

-

HSP Basics. Practical Solubility Science. [Link]

-

Shake Flask Method. Scribd. [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Solubility of 1,3-Dimethoxybenzene. Solubility of Things. [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

-

Polarity and Properties. Chemistry LibreTexts. [Link]

-

Solubility of Ionic Compounds Lattice Energy Vs Hydration Energy. YouTube. [Link]

-

1,5-Dibromo-2,4-dimethoxybenzene. National Institutes of Health. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

- Method for determining solubility of a chemical compound.

-

Standard Operating Procedure for solubility testing. European Union. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]

-

Lattice energy. Wikipedia. [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]

-

Chemical Properties of 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0). Cheméo. [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. National Institutes of Health. [Link]

-

Haloalkanes and Haloarenes. Samagra. [Link]

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

Why Does Polarity Affect Compound Solubility Behavior? YouTube. [Link]

-

1,4-Dimethoxybenzene. Wikipedia. [Link]

-

Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. National Institutes of Health. [Link]

-

An overview on Common Organic Solvents and their Toxicity. [Link]

-

Solubility of Organic Compounds. [Link]

Sources

- 1. 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | 1803562-26-6 | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 14029667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document offers a comprehensive examination of the anticipated spectral features, grounded in fundamental principles of NMR spectroscopy and substituent effects on aromatic systems.

Introduction: The Structural Significance of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a polysubstituted aromatic compound with the molecular formula C₈H₇BrCl₂O₂. Its structure is characterized by a benzene ring bearing a bromine atom, two chlorine atoms, and two methoxy groups. This substitution pattern creates a unique electronic environment on the aromatic ring, making it a valuable intermediate in the synthesis of various target molecules in medicinal chemistry and materials science. The precise characterization of such compounds is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structural determination in solution.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule. The predictions are derived from established empirical substituent chemical shift (SCS) data and a thorough understanding of the electronic and steric influences of the substituents on the benzene nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is expected to be relatively simple, exhibiting signals for the aromatic proton and the two methoxy groups. The chemical shifts are predicted based on the principle of additivity of substituent effects, starting from the chemical shift of benzene (δ 7.26 ppm).

Substituent Effects on Aromatic Proton Chemical Shifts:

-

Methoxy (-OCH₃) groups: These are electron-donating groups through resonance, which tends to shield aromatic protons, shifting their signals to a lower ppm (upfield).

-

Halogen (-Br, -Cl) atoms: Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their overall effect is generally deshielding, causing a downfield shift in the signals of nearby protons.

Considering the substitution pattern of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene, the sole aromatic proton is located at the C6 position. This proton is ortho to a methoxy group and a chlorine atom, and meta to a bromine atom and another methoxy group. The cumulative effect of these substituents will determine its final chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Aromatic) | 7.0 - 7.5 | Singlet (s) | 1H |

| -OCH₃ at C1 | 3.8 - 4.0 | Singlet (s) | 3H |

| -OCH₃ at C5 | 3.8 - 4.0 | Singlet (s) | 3H |

Causality behind Predictions: The aromatic proton at C6 is expected to appear as a singlet as it has no adjacent protons to couple with. Its chemical shift is predicted to be in the downfield region of the aromatic spectrum due to the deshielding effects of the adjacent chlorine atom and the overall electron-withdrawing nature of the halogen substituents. The two methoxy groups are chemically non-equivalent due to the unsymmetrical substitution pattern of the benzene ring. However, their electronic environments are very similar, and thus their signals are predicted to be sharp singlets in a similar region, typically between 3.8 and 4.0 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is predicted to show eight distinct signals, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are predicted based on the additivity of substituent chemical shifts (SCS) from the base value of benzene (δ 128.5 ppm).

Substituent Effects on Aromatic Carbon Chemical Shifts:

-

Methoxy (-OCH₃) groups: Strongly shield the ipso-carbon and the para-carbon, while having a smaller shielding effect on the ortho-carbons and a minor deshielding effect on the meta-carbons.

-

Chlorine (-Cl) atom: Deshields the ipso-carbon and has a smaller deshielding effect on the ortho- and para-carbons, with a slight shielding effect on the meta-carbon.

-

Bromine (-Br) atom: Shields the ipso-carbon and has a small deshielding effect on the ortho- and para-carbons, with a minor shielding effect on the meta-carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | 150 - 155 |

| C-2 (-Cl) | 125 - 130 |

| C-3 (-Br) | 110 - 115 |

| C-4 (-Cl) | 125 - 130 |

| C-5 (-OCH₃) | 150 - 155 |

| C-6 | 115 - 120 |

| -OC H₃ at C1 | 55 - 60 |

| -OC H₃ at C5 | 55 - 60 |

Causality behind Predictions: The carbons directly attached to the electronegative oxygen atoms of the methoxy groups (C-1 and C-5) are expected to be the most deshielded among the aromatic carbons. The carbon bearing the bromine atom (C-3) is predicted to be significantly shielded (the "heavy atom effect"). The carbons attached to the chlorine atoms (C-2 and C-4) will be deshielded. The protonated carbon (C-6) will have a chemical shift influenced by the adjacent substituents. The two methoxy carbons will appear in the typical region for such groups.

Experimental Protocols

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) are well-documented and typically do not interfere with the signals of interest.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak can be used as a secondary reference.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm to cover the aromatic and aliphatic regions.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

-

Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically by the spectrometer.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each carbon.

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 0-220 ppm to cover the full range of organic carbon chemical shifts.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 128-1024 scans, or more, may be required to obtain a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

3. Data Processing:

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Key NMR-Relevant Relationships

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene. By understanding the influence of the various substituents on the chemical shifts of the aromatic and methoxy protons and carbons, researchers can confidently interpret experimental data to confirm the structure of this and related compounds. The detailed experimental protocol offers a robust framework for obtaining high-quality NMR spectra, ensuring the integrity and reproducibility of the analytical results. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules.

References

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. [Link]

-

Chemistry LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

Stenutz. NMR chemical shift prediction of benzenes. [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

PMC. 1,5-Dibromo-2,4-dimethoxybenzene. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Boston University. Basic NMR Concepts. [Link]

- Google Patents.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

-

ResearchGate. 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

-

University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene. As a polysubstituted aromatic compound, its fragmentation is governed by the interplay of its functional groups—two methoxy, two chloro, and one bromo substituent. This document elucidates the characteristic isotopic patterns, proposes primary fragmentation pathways, and offers detailed mechanistic insights. A foundational experimental protocol for acquiring the mass spectrum is also provided, establishing a framework for the empirical validation of these predictions. This guide is intended to be an essential resource for researchers engaged in the structural elucidation of halogenated aromatic compounds.

Introduction

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a polyhalogenated aromatic compound with potential applications as a synthetic intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Mass spectrometry is an indispensable analytical technique for the structural characterization of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling structural confirmation and aiding in the identification of unknown analogous compounds.

The fragmentation of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is dictated by the inherent stability of the aromatic ring and the influence of its five substituents. The presence of one bromine and two chlorine atoms will produce a highly characteristic and complex isotopic pattern for the molecular ion and any halogen-containing fragments.[2] The methoxy groups are also key fragmentation-directing functionalities. A thorough understanding of these fragmentation pathways is paramount for accurate spectral interpretation.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte is introduced into a high-vacuum source where it is bombarded by a high-energy electron beam (typically 70 eV).[3] This results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion, being energetically unstable, undergoes a series of unimolecular decompositions to yield smaller fragment ions and neutral radicals.[3] Only the charged species are detected, and their mass-to-charge ratios (m/z) and relative abundances are plotted to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The Molecular Ion and its Isotopic Pattern

The molecular formula of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is C₈H₆BrCl₂O₂. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with a natural abundance ratio of approximately 1:1) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) will result in a complex isotopic cluster for the molecular ion peak.

The nominal molecular weight using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br) is 298 g/mol . The isotopic peaks will appear at M, M+2, M+4, and M+6, with their relative intensities determined by the statistical combination of the different halogen isotopes.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to be initiated by cleavages at the methoxy groups and the carbon-halogen bonds.

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups. This results in the formation of a stable phenonium-type ion.

-

M•+ → [M - CH₃]⁺ + •CH₃

This initial loss would lead to a significant fragment ion at m/z 283 (based on the nominal mass). This fragment will also exhibit a complex isotopic pattern due to the presence of the three halogen atoms.

The [M - CH₃]⁺ ion can then undergo further fragmentation by losing a molecule of carbon monoxide.

-

[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO

This would produce a fragment ion at m/z 255.

The loss of a halogen atom (Br• or Cl•) from the molecular ion is another anticipated primary fragmentation pathway. Given the relative bond strengths (C-Br < C-Cl), the initial loss of a bromine radical is more probable.

-

M•+ → [M - Br]⁺ + Br•

-

M•+ → [M - Cl]⁺ + Cl•

The loss of bromine would result in a fragment at m/z 219, while the loss of chlorine would lead to a fragment at m/z 263.

Further fragmentation of the halogen- and methoxy-containing ions will lead to a cascade of smaller fragments. This can involve the sequential loss of the remaining methyl and CO moieties, as well as the other halogen atoms.

Summary of Predicted Fragment Ions

| m/z (Nominal Mass) | Proposed Ion Structure | Formation Pathway |

| 298, 300, 302, 304 | [C₈H₆⁷⁹Br³⁵Cl₂O₂]•+ and its isotopologues | Molecular Ion (M•+) |

| 283, 285, 287, 289 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 263, 265, 267 | [M - Cl]⁺ | Loss of a chlorine radical |

| 255, 257, 259, 261 | [M - CH₃ - CO]⁺ | Loss of CO from the [M - CH₃]⁺ ion |

| 219, 221, 223 | [M - Br]⁺ | Loss of a bromine radical |

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

Caption: Initial loss of halogen radicals from the molecular ion.

Experimental Protocol for EI-MS Analysis

The following provides a generalized workflow for acquiring the mass spectrum of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

Sample Preparation

-

Dissolve a small quantity (approximately 1 mg/mL) of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved and free of particulate matter.

Instrumentation and Parameters

-

Inlet System: Utilize a gas chromatograph (GC) for sample introduction to ensure separation from any potential impurities. A direct insertion probe could also be used for a pure sample.

-

Ionization: Employ a standard electron ionization source operating at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.

-

Detector: An electron multiplier is typically used for ion detection.

-

Mass Range: Scan a mass range of m/z 50-400 to ensure the detection of the molecular ion cluster and all significant fragment ions.

Data Acquisition and Processing

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Process the data using the instrument's software to generate a mass list and a graphical representation of the spectrum.

-

Analyze the isotopic patterns of the molecular ion and fragment ions to confirm the presence and number of halogen atoms.

Conclusion

The electron ionization mass spectrum of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is predicted to be rich in structural information. The characteristic isotopic cluster of the molecular ion will unequivocally indicate the presence of one bromine and two chlorine atoms. The primary fragmentation pathways are expected to involve the loss of a methyl radical from a methoxy group, followed by the loss of carbon monoxide, as well as the direct loss of halogen radicals. This in-depth guide provides a robust framework for the interpretation of the mass spectrum of this compound and serves as a valuable resource for researchers in the field of chemical analysis and drug development. The proposed experimental protocol offers a starting point for the empirical validation of these predictions.

References

- BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.

- Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from The Royal Society of Chemistry website.

- PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene.

- BenchChem. (n.d.). 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene 97%.

- BenchChem. (2025). Mass Spectrometry Analysis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene: A Technical Guide.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene.

- YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks.

- Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (n.d.). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from.

- YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.

- BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

- PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene.

- Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.

- ATB (Automated Topology Builder). (n.d.). 2,4-Dichloro-1-[2-(4-methyl-2-nitrophenoxy)ethoxy]benzene.

- ChemicalBook. (2025). 2,4-Dimethoxybenzaldehyde | 613-45-6.

- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.

- PubChem. (n.d.). 1,5-Dichloro-2,4-dimethoxybenzene.

- ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.

Sources

The Evolving Landscape of Halogenated Dimethoxybenzenes: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms onto the dimethoxybenzene scaffold has emerged as a powerful tool in medicinal chemistry, unlocking a diverse array of biological activities. This technical guide provides an in-depth exploration of the multifaceted potential of these compounds, moving beyond a simple cataloging of effects to an analysis of the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. We will delve into key therapeutic areas where halogenated dimethoxybenzenes have shown promise, including neurodegenerative disorders and oncology, while also providing practical, field-proven insights into their synthesis and biological characterization. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both a foundational understanding and a practical framework for advancing the field.

Introduction: The Strategic Role of Halogenation in Drug Discovery

The dimethoxybenzene core, a simple aromatic ether, might appear unassuming at first glance. However, its true potential is unlocked through the precise and strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine). Halogenation is far more than a simple steric modification; it profoundly influences a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2]

Halogen atoms can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a ligand to its target protein.[1] This is often achieved through the formation of halogen bonds, a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site on a biological macromolecule.[2][3] The electron-withdrawing nature of halogens can also influence the electronic distribution within the aromatic ring, impacting the molecule's reactivity and interaction with biological targets.[4]

This guide will explore the diverse biological activities of halogenated dimethoxybenzenes, with a focus on the scientific rationale behind their design and evaluation.

Neuroprotective Potential: Targeting Monoamine Oxidase-B (MAO-B)

One of the most promising therapeutic avenues for halogenated dimethoxybenzenes is in the treatment of neurodegenerative disorders, particularly Parkinson's disease. The key target in this context is Monoamine Oxidase-B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.

Mechanism of Action: Competitive and Reversible Inhibition

Certain halogenated chalcones bearing a dimethoxy phenyl group have been identified as potent and selective MAO-B inhibitors.[5] These compounds typically act as competitive and reversible inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. The reversibility of this inhibition is a crucial safety feature, as it reduces the risk of hypertensive crises associated with irreversible MAO inhibitors.

Structure-Activity Relationship (SAR) Insights

The position and nature of the halogen substituent on the phenyl ring are critical determinants of MAO-B inhibitory activity.[5] For instance, studies on dimethoxy-halogenated chalcones have revealed that the presence of a chlorine or fluorine atom at the ortho-position of a phenyl ring can significantly enhance MAO-B inhibition.[1]

Molecular docking studies have provided valuable insights into the binding of these inhibitors within the MAO-B active site. The halogenated aromatic ring is often sandwiched between key amino acid residues, such as F168 and Y326, leading to favorable hydrophobic interactions.[1]

Quantitative Data Summary

| Compound ID | Halogen Substituent | Position | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |

| DM2 | Chlorine | ortho | 0.067 | >93 | [1] |

| DM18 | Fluorine | ortho | 0.118 | >338 | [1] |

Table 1: MAO-B Inhibitory Activity of Selected Halogenated Dimethoxy-Chalcones [1]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.

Materials:

-

Human recombinant MAO-B enzyme

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compounds (halogenated dimethoxybenzenes)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate solvent.

-

In a 96-well plate, add the potassium phosphate buffer, MAO-B enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stopping solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation at 320 nm, emission at 380 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro MAO-B inhibition assay.

Anticancer Applications: Multifaceted Mechanisms of Action

Halogenated dimethoxybenzene derivatives have also demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce apoptosis.

Disruption of Microtubule Dynamics

Certain halogenated dimethoxybenzene-containing compounds have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[6] By disrupting microtubule formation, these compounds can arrest the cell cycle at the G2/M phase and ultimately lead to programmed cell death (apoptosis).[6]

Modulation of Key Signaling Pathways

Beyond their effects on the cytoskeleton, these compounds can also modulate critical intracellular signaling pathways involved in cell survival and proliferation. For example, some derivatives have been shown to inhibit the activity of focal adhesion kinase (FAK), Akt, and the mammalian target of rapamycin (mTOR), all of which are key regulators of cell growth and survival.[6]

Caption: Anticancer mechanisms of halogenated dimethoxybenzenes.

In Vivo Efficacy

The anticancer activity of these compounds is not limited to in vitro studies. In vivo experiments using animal models have demonstrated their ability to reduce tumor volume. For example, in a xenograft model of tamoxifen-resistant breast cancer, treatment with a halogenated dimethoxybenzene derivative resulted in a significant reduction in tumor growth.[6]

Synthesis Strategies for Bioactive Halogenated Dimethoxybenzenes

The synthesis of halogenated dimethoxybenzenes with specific substitution patterns is crucial for exploring their structure-activity relationships. Several synthetic methodologies can be employed to achieve this.

Electrophilic Aromatic Substitution

A common approach for introducing halogen atoms onto the dimethoxybenzene ring is through electrophilic aromatic substitution. For example, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. The methoxy groups are activating and ortho-, para-directing, which guides the position of halogenation.

Exemplary Protocol: Bromination of 1,3-Dimethoxybenzene

Objective: To synthesize 4-bromo-1,3-dimethoxybenzene.

Reagents:

-

1,3-Dimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (solvent)

Procedure:

-

Dissolve 1,3-dimethoxybenzene in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1,3-dimethoxybenzene.

Concluding Remarks and Future Directions

Halogenated dimethoxybenzenes represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to be readily synthesized and modified allows for extensive exploration of structure-activity relationships, paving the way for the development of potent and selective drug candidates. Future research should focus on expanding the chemical diversity of these compounds, further elucidating their mechanisms of action through advanced biochemical and cellular assays, and evaluating their efficacy and safety in more complex preclinical models. The continued investigation of halogenated dimethoxybenzenes holds significant promise for addressing unmet medical needs in areas such as neurodegeneration and oncology.

References

-

Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. (2022). Molecules, 27(18), 6036. [Link]

-

Wang, Y., et al. (2007). Effects of tetramethoxystilbene on hormone-resistant breast cancer cells: biological and biochemical mechanisms of action. Molecular Cancer Therapeutics, 6(6), 1838-1847. [Link]

-

Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303-314. [Link]

-

Butler, A., & Buss, A. D. (2015). Biological activity of recently discovered halogenated marine natural products. Marine drugs, 13(7), 4147-4167. [Link]

-

Roche, M., et al. (2019). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. European Journal of Medicinal Chemistry, 182, 111639. [Link]

-

Wilcken, R., et al. (2013). Halogen bonding for rational drug design and new drug discovery. Expert opinion on drug discovery, 8(3), 261-270. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design. [Link]

-

Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. (2024). Molecules, 29(1), 23. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharmaceuticals, 15(3), 322. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). Journal of Molecular Structure, 1315, 138533. [Link]

-

Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. (2022). Molecules, 27(18), 6036. [Link]

-

Halogen bonding for rational drug design and new drug discovery. (2013). Expert Opinion on Drug Discovery, 8(3), 261-270. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design. [Link]

Sources

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene from 1,3-dimethoxybenzene: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed protocol for the synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 1,3-dimethoxybenzene. The synthetic strategy involves a sequential electrophilic aromatic substitution, specifically a bromination followed by a dichlorination. The regiochemical outcome of these reactions is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups of the starting material are strong activating groups and are ortho, para-directors, while the halogen substituents introduced are deactivating yet also ortho, para-directing.[1][2][3] A thorough understanding of these electronic effects is paramount for the successful synthesis of the target molecule. This guide will provide a step-by-step protocol, a discussion of the underlying reaction mechanisms, and essential safety considerations.

It is important to note that the IUPAC name "3-Bromo-2,4-dichloro-1,5-dimethoxybenzene" suggests a substitution pattern that may be challenging to achieve directly from 1,3-dimethoxybenzene via classical electrophilic aromatic substitution. This guide will focus on a highly plausible synthetic route to a closely related and synthetically accessible isomer, 4-Bromo-2,6-dichloro-1,3-dimethoxybenzene , which is likely the intended target molecule based on the starting material and the principles of electrophilic aromatic substitution.

Synthetic Strategy Overview

The synthesis of 4-Bromo-2,6-dichloro-1,3-dimethoxybenzene from 1,3-dimethoxybenzene is proposed as a two-step process:

-

Step 1: Bromination of 1,3-dimethoxybenzene. This initial step introduces a bromine atom at the most activated position of the aromatic ring.

-

Step 2: Dichlorination of 4-bromo-1,3-dimethoxybenzene. The second step involves the introduction of two chlorine atoms at the remaining activated positions.

Figure 1: Proposed synthetic workflow for the preparation of 4-Bromo-2,6-dichloro-1,3-dimethoxybenzene.

Part 1: Experimental Protocols

Step 1: Synthesis of 4-Bromo-1,3-dimethoxybenzene

Principle: The bromination of 1,3-dimethoxybenzene is an electrophilic aromatic substitution reaction. The two methoxy groups are strongly activating and direct the incoming electrophile (bromonium ion, Br+) to the ortho and para positions. Due to steric hindrance at the ortho positions (C2 and C6), the major product formed is the para-substituted isomer, 4-bromo-1,3-dimethoxybenzene.[4] N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,3-Dimethoxybenzene | 138.16 | 13.8 g | 0.1 | 99% |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 | 99% |

| Acetonitrile | 41.05 | 200 mL | - | Anhydrous |

| Dichloromethane | 84.93 | 200 mL | - | ACS grade |

| Saturated NaHCO₃ solution | - | 100 mL | - | - |

| Saturated NaCl solution | - | 100 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (13.8 g, 0.1 mol) and anhydrous acetonitrile (200 mL).

-

Stir the mixture at room temperature until the 1,3-dimethoxybenzene has completely dissolved.

-

Add N-Bromosuccinimide (17.8 g, 0.1 mol) to the solution in one portion.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetonitrile using a rotary evaporator.

-

Dissolve the residue in dichloromethane (200 mL) and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated sodium chloride (brine) solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-1,3-dimethoxybenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-Bromo-2,6-dichloro-1,3-dimethoxybenzene

Principle: The dichlorination of 4-bromo-1,3-dimethoxybenzene is another electrophilic aromatic substitution. The substituents on the ring (two methoxy groups and one bromine atom) will direct the incoming electrophile (chloronium ion, Cl+). The two methoxy groups are strong activators, while the bromine is a weak deactivator. All three are ortho, para-directors. The positions ortho to the methoxy groups and not sterically hindered will be the most reactive. In 4-bromo-1,3-dimethoxybenzene, the C2 and C6 positions are highly activated and available for substitution. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) is an effective chlorinating agent.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Bromo-1,3-dimethoxybenzene | 217.06 | 21.7 g | 0.1 | 98% |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 27.0 g (16.2 mL) | 0.2 | 97% |

| Aluminum chloride (AlCl₃) | 133.34 | 1.33 g | 0.01 | Anhydrous |

| Dichloromethane | 84.93 | 250 mL | - | Anhydrous |

| Ice-water bath | - | - | - | - |

| 1 M HCl solution | - | 100 mL | - | - |

| Saturated NaHCO₃ solution | - | 100 mL | - | - |

| Saturated NaCl solution | - | 100 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas (Nitrogen or Argon) inlet

-

Standard glassware for work-up and purification

Procedure:

-

Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.

-

To the flask, add 4-bromo-1,3-dimethoxybenzene (21.7 g, 0.1 mol) and anhydrous dichloromethane (150 mL).

-

Stir the mixture at room temperature under an inert atmosphere until the starting material is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Carefully add anhydrous aluminum chloride (1.33 g, 0.01 mol) to the cooled solution.

-

In the dropping funnel, place sulfuryl chloride (27.0 g, 0.2 mol) dissolved in anhydrous dichloromethane (100 mL).

-

Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by slowly and carefully adding it to 200 mL of an ice-water mixture with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and saturated sodium chloride (brine) solution (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Part 2: Mechanistic Insights and Scientific Rationale

The successful synthesis of the target molecule hinges on the principles of electrophilic aromatic substitution and the directing effects of the substituents.

Regioselectivity in Bromination

The two methoxy groups in 1,3-dimethoxybenzene are powerful activating groups due to their ability to donate electron density to the aromatic ring via resonance (+R effect). This electron donation stabilizes the arenium ion intermediate formed during electrophilic attack. Both methoxy groups direct incoming electrophiles to the positions ortho and para to themselves. In 1,3-dimethoxybenzene, the C4 and C6 positions are para to one methoxy group and ortho to the other, while the C2 position is ortho to both. The C5 position is meta to both and thus deactivated. The C4 and C6 positions are the most activated. Due to steric hindrance from the adjacent methoxy group, substitution at the C2 position is less favored. Therefore, bromination occurs predominantly at the C4 (or C6) position.

Regioselectivity in Dichlorination

In the second step, the starting material is 4-bromo-1,3-dimethoxybenzene. The directing effects of the three substituents must be considered:

-

-OCH₃ groups (at C1 and C3): Strongly activating, ortho, para-directing.

-

-Br group (at C4): Weakly deactivating, ortho, para-directing.

The powerful activating effect of the two methoxy groups will dominate the directing effect. The available positions for substitution are C2, C5, and C6.

-

Position C2: ortho to the C1-methoxy group and ortho to the C3-methoxy group. This position is highly activated.

-

Position C6: ortho to the C1-methoxy group and para to the C3-methoxy group. This position is also highly activated.

-

Position C5: meta to both methoxy groups and ortho to the bromine. This position is significantly less activated.

Therefore, chlorination will occur at the highly activated C2 and C6 positions, leading to the formation of 4-bromo-2,6-dichloro-1,3-dimethoxybenzene.

Safety and Handling

-

1,3-Dimethoxybenzene: Irritant. Avoid contact with skin and eyes.

-